Gallium(III) nitrate 8-hydrate

Description

Historical Trajectories and Fundamental Contributions of Gallium Chemistry

The story of gallium begins not with its discovery, but with its prediction. In 1871, Dmitri Mendeleev, the architect of the periodic table, foresaw the existence of an element he named "eka-aluminum," predicting its properties based on its position in the table. periodic-table.comchemistrytalk.org This prediction was confirmed in 1875 when French chemist Paul-Émile Lecoq de Boisbaudran discovered the element spectroscopically in a sample of sphalerite, naming it gallium from "Gallia," the Latin name for his native France. periodic-table.comshef.ac.uk

Initially, gallium was a chemical curiosity with few practical applications, noted for its unusual properties like a low melting point of 29.76°C, which allows it to melt in the hand, and a very high boiling point of 2403°C, giving it one of the largest liquid ranges of any element. ebsco.comwikipedia.orgexamples.com It is a soft, silvery-white metal that can take on a bluish tinge when exposed to air. ebsco.com For much of the mid-twentieth century, its utility was limited. However, the dawn of the semiconductor age transformed gallium's role. Its compounds, particularly gallium arsenide (GaAs) and later gallium nitride (GaN), proved to be vital in the electronics industry for creating integrated circuits, LEDs, solar cells, and other optoelectronic devices. ebsco.comrsc.org

Gallium is not found as a free element in nature but exists in trace amounts in ores like bauxite (B576324) and zinc ores. periodic-table.comwikipedia.org Its extraction is primarily a byproduct of aluminum and zinc refining. ebsco.com The chemistry of gallium is similar to that of aluminum, typically exhibiting a +3 oxidation state in its compounds. chemistrytalk.orgebsco.com

Table 1: Properties of Gallium (Ga)

| Property | Value |

| Atomic Number | 31 |

| Atomic Weight | 69.723 |

| Density | 5.91 g/cm³ |

| Melting Point | 29.76 °C (85.57 °F) |

| Boiling Point | 2204 °C (3999 °F) |

| Electron Configuration | [Ar] 3d¹⁰ 4s² 4p¹ |

| Crystal Structure | Orthorhombic |

| Source: ebsco.comwikipedia.orgamericanelements.comsamaterials.com |

Significance of Gallium(III) Nitrate (B79036) 8-Hydrate as a Chemical Entity for Advanced Studies

Gallium(III) nitrate (Ga(NO₃)₃), particularly in its hydrated form, is a key compound in the advancement of gallium chemistry. Gallium(III) nitrate 8-hydrate, specifically, is a white, crystalline solid that is highly soluble in water. americanelements.comchemicalbook.comcymitquimica.com This solubility makes it an excellent precursor for the synthesis of other gallium compounds and for the creation of ultra-high purity materials. americanelements.comsamaterials.com

As an inorganic salt, Gallium(III) nitrate is a source of the Ga³⁺ ion in an aqueous solution, which is fundamental for numerous chemical reactions and material syntheses. researchgate.net Its role as a precursor is central to its significance in research. For instance, it is used in the preparation of gallium nitride (GaN), a critical material for high-frequency electronics, LEDs, and laser diodes. samaterials.comkoreascience.kr Researchers have utilized Gallium(III) nitrate hydrate (B1144303) to synthesize GaN powders and nanowires by calcining the salt in flowing ammonia (B1221849). koreascience.kr

Furthermore, it serves as a reagent in various advanced study domains:

Materials Science: It is employed to create nanoporous TiO₂–Ga₂O₃ binary metal oxide films and powders via the sol-gel method, materials which have potential applications in optical electronics and gas sensors. chemicalbook.com

Catalysis: Gallium compounds, including the nitrate hydrate, can function as catalysts. samaterials.com It has been used as a catalyst in the epoxidation of olefins and as a precursor to synthesize Ga-MCM-41, a mesoporous silicate (B1173343) molecular sieve that can catalyze the isomerization of α-pinene. sigmaaldrich.com

Doping: It is used as a dopant in the preparation of zinc oxide (ZnO) nanorod arrays, where the addition of gallium can enhance the luminescence quality of the nanorods. sigmaaldrich.com

The thermal decomposition of gallium nitrate hydrate has also been a subject of study, revealing complex processes that lead to the formation of gallium oxide (Ga₂O₃). researchgate.netresearchgate.net

Table 2: Properties of Gallium(III) Nitrate Hydrate

| Property | Value |

| Chemical Formula | Ga(NO₃)₃·xH₂O |

| Appearance | White crystal or powder |

| Melting Point | 110 °C (decomposes) |

| Solubility | Slightly soluble in water and ethanol |

| Key Characteristic | Strong oxidizing agent |

| Source: chemicalbook.comsigmaaldrich.comprochemonline.com |

Contemporary Research Landscape and Emerging Directions

The academic and industrial interest in gallium and its compounds, including this compound, continues to expand into new and innovative areas.

A significant area of contemporary research is in the medical field. While gallium nitrate itself has been investigated for its antineoplastic activity, particularly against non-Hodgkin's lymphoma and bladder cancer, and for its ability to treat hypercalcemia associated with cancer by inhibiting bone resorption, recent studies are exploring broader applications. nih.govnanografi.com To overcome issues associated with the administration of simple gallium salts, research is now focusing on the development of new gallium(III) complexes with enhanced therapeutic properties. rsc.org

Another emerging frontier is the investigation of the antimicrobial properties of gallium compounds. Gallium(III) ions act as iron mimics in bacteria, disrupting critical iron-dependent metabolic processes like DNA replication. nih.gov This mechanism makes it difficult for bacteria to develop resistance. Research has shown the effectiveness of Gallium(III) nitrate hydrate against certain bacteria, suggesting potential applications in infection control and even the pre-treatment of surfaces in food industry and medical settings to prevent biofilm formation. nih.gov

In materials science, the focus remains on leveraging gallium compounds for next-generation electronics. Gallium nitride (GaN), often synthesized from precursors like gallium nitrate, is at the forefront of this research. GaN semiconductors offer significantly improved performance over conventional silicon technologies, enabling more efficient power conversion, higher switching speeds, and smaller device sizes. navitassemi.com This is driving their adoption in 4G/5G base stations, data centers, electric vehicles, and fast chargers for consumer electronics. epc-co.com The unique properties of GaN are also being exploited in photonics for high-resolution displays and in the development of UV LEDs for water purification. navitassemi.comyoutube.com The fundamental properties of gallium itself, such as its preference for forming dimers, continue to be studied to better design wide-bandgap devices. powerelectronicsnews.com

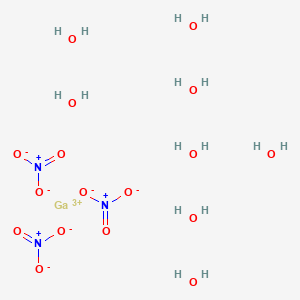

Structure

2D Structure

Properties

Molecular Formula |

GaH16N3O17 |

|---|---|

Molecular Weight |

399.86 g/mol |

IUPAC Name |

gallium;trinitrate;octahydrate |

InChI |

InChI=1S/Ga.3NO3.8H2O/c;3*2-1(3)4;;;;;;;;/h;;;;8*1H2/q+3;3*-1;;;;;;;; |

InChI Key |

PLRRJDOBLTZUHB-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ga+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystallization of Gallium Iii Nitrate 8 Hydrate

Optimized Laboratory-Scale Preparations and Purity Considerations

The laboratory-scale synthesis of gallium(III) nitrate (B79036) hydrate (B1144303) typically involves the reaction of a gallium source with nitric acid. researchgate.netwikipedia.org Common starting materials include high-purity metallic gallium or gallium oxide (Ga₂O₃). researchgate.netatlantis-press.com Achieving high purity is critical, especially for applications in electronics and pharmaceuticals, with purities of 99.99% (4N) or higher often being the target. google.comprochemonline.com

One established method involves dissolving 6N (99.9999%) pure metallic gallium in high-purity nitric acid at temperatures between 50-80°C. google.com The resulting solution is then filtered and heated to 80-100°C to evaporate excess nitric acid. google.com Subsequent cooling and seeding are employed to crystallize the gallium nitrate hydrate. google.com

Alternatively, gallium oxide can be used as the starting material. However, Ga₂O₃ exhibits stable chemical activity and does not readily react with nitric acid at room temperature. atlantis-press.com To overcome this, high-pressure and high-temperature conditions are employed. atlantis-press.comgoogle.com In this process, a mixture of gallium oxide, nitric acid (5-16N concentration), and water is heated in a sealed pressure vessel at 190-220°C for 30-50 hours. google.com This high-pressure method significantly improves reaction efficiency. atlantis-press.com

Purification is a crucial step to achieve the required product quality. Techniques such as repeated evaporation and recrystallization are common. researchgate.net In one method, the solution after reaction is repeatedly evaporated to dryness and the residue redissolved in water to obtain an acid-free solution, from which the hydrate crystallizes. researchgate.net For the high-pressure synthesis, purification involves removing excess water and nitric acid via condensation under reduced pressure (0.05 × 10⁵ to 0.5 × 10⁵ Pa) at 40-80°C. atlantis-press.comgoogle.com This step can be repeated until the desired purity is met. atlantis-press.com The purity of the final product is highly dependent on the purity of the initial raw materials. atlantis-press.com

| Method | Gallium Source | Key Reagents | Reaction Conditions | Reported Purity | Citations |

|---|---|---|---|---|---|

| Atmospheric Pressure Dissolution | Metallic Gallium (6N) | High-purity nitric acid | Dissolution at 50-80°C; Evaporation at 80-100°C | >4N (99.99%) | google.com |

| High-Pressure Reaction | Gallium Oxide (Ga₂O₃) | Nitric acid (5-16N), Water | 190-220°C in a pressure vessel for 30-50 hours | High purity (e.g., 99.995% for fluorescent material) | atlantis-press.comgoogle.com |

| Recrystallization Method | Gallium metal or Gallium Oxide | Nitric acid, Water | Dissolution followed by repeated evaporation and redissolving in water | Not specified, but used for purification | researchgate.net |

Factors Influencing Crystallization Processes and Hydrate Formation

The crystallization of gallium(III) nitrate from an aqueous solution is a critical step that determines the final product's properties, including its hydration state. Several factors influence this process, including supersaturation, temperature, impurities, and solution composition. iitk.ac.in

Upon dissolving a gallium source in nitric acid, a concentrated solution is formed. Crystallization is typically induced by cooling this solution. google.com For instance, a method specifies cooling the solution to between 0°C and -20°C and adding seed crystals to initiate crystallization. google.com The rate of cooling and the final temperature can affect the crystal size and yield.

The degree of hydration of the resulting crystalline solid is sensitive to the crystallization conditions. While various hydrates exist, the nonahydrate (Ga(NO₃)₃·9H₂O) is commonly reported to form upon recrystallization from water. wikipedia.orgresearchgate.net However, thermogravimetric analysis has identified the 8-hydrate as a stable form. researchgate.net A study on the thermal decomposition of gallium nitrate hydrate concluded that the starting compound contains eight water molecules. researchgate.net The study also noted that the dehydration and decomposition processes are coupled, meaning that anhydrous gallium nitrate does not typically form upon heating; instead, intermediate species like Ga(OH)₂NO₃ are formed. researchgate.net

The concentration of the gallium nitrate solution can also influence the morphology of related materials derived from it. In one study, different concentrations of gallium nitrate in a solution used to create electrospun fibers resulted in different crystallization behaviors upon heat treatment. acs.org General principles of crystallization suggest that higher solution concentrations increase the likelihood of molecular collisions and crystal formation. iitk.ac.in The presence of any impurities can also interfere with the regular arrangement of molecules into a crystal lattice. iitk.ac.in

| Factor | Effect on Crystallization and Hydrate Formation | Observations/Examples | Citations |

|---|---|---|---|

| Temperature | Lower temperatures generally favor crystallization from a saturated solution. | Cooling a prepared solution to 0°C to -20°C is used to separate the crystalline hydrate. | google.com |

| Concentration | Affects supersaturation levels, influencing nucleation and growth. Can impact morphology of derived materials. | Higher concentration increases the probability of crystal formation. Different concentrations in precursor solutions lead to varied crystallization in final fibers. | iitk.ac.inacs.org |

| Hydration Environment | The amount of water present during crystallization determines the specific hydrate that forms. | Recrystallization from water often yields the nonahydrate. Thermal analysis studies have identified the 8-hydrate as a stable initial form. | researchgate.netwikipedia.orgresearchgate.net |

| Seeding | Introduces nucleation sites to control the onset of crystallization. | Adding gallium nitrate crystal seeds to a cooled solution is a specified step to induce crystal separation. | google.com |

| Impurities | Can interfere with the formation of a regular crystal lattice. | The purity of raw materials is essential for obtaining high-purity crystals. | atlantis-press.comiitk.ac.in |

Novel Synthetic Routes for Specific Research Requirements

While the dissolution of gallium in nitric acid is a standard method, novel synthetic routes are being developed to meet specific research and industrial demands, such as improved efficiency or the synthesis of precursor materials for advanced applications. samaterials.comatlantis-press.com

One such "novel method" is the high-pressure, high-temperature synthesis from gallium oxide and nitric acid. atlantis-press.com This process is advantageous for its improved production efficiency and potential for mass production, which is a significant step forward from traditional, time-consuming laboratory methods. atlantis-press.com

Gallium(III) nitrate hydrate also serves as a critical precursor for the synthesis of other important gallium compounds, and the methods to convert it are tailored to the desired final product. samaterials.comchemicalbook.com

Gallium Nitride (GaN) Synthesis: GaN powders can be prepared by calcining gallium(III) nitrate in flowing ammonia (B1221849) at temperatures ranging from 500 to 1050°C. researchgate.net During this process, the nitrate first decomposes to γ-Ga₂O₃, which is then converted to GaN. researchgate.net Another advanced method uses a thermal plasma jet to vaporize a pellet of gallium nitrate hydrate, using melamine (B1676169) as an additional reagent to prevent the formation of gallium oxide. mdpi.com

Synthesis of Gallium Complexes: Gallium(III) nitrate hydrate is a starting material for synthesizing novel coordination complexes with potential biological activity. For example, reacting Ga(NO₃)₃ hydrate with catecholate and polypyridyl ligands in methanol (B129727) produces complexes of the type Ga(bipy)₂(O,O). rsc.org Similarly, it is used to synthesize Ga(III)-dithiocarbamate complexes by reacting an aqueous solution of gallium nitrate with a dithiocarbamate (B8719985) salt, causing the complex to precipitate. rsc.org

These specialized routes demonstrate the versatility of gallium(III) nitrate as a starting material, where the synthetic pathway is adapted to achieve specific chemical structures and material properties.

Green Chemistry Principles in Gallium(III) Nitrate Synthesis

The application of green chemistry principles to the synthesis of inorganic compounds aims to reduce waste, minimize energy consumption, and use less hazardous materials. For gallium(III) nitrate, some synthetic approaches are incorporating these principles.

While direct green synthesis routes starting from bio-based materials are more developed for other gallium compounds like gallium oxide, the principles are beginning to influence precursor synthesis. mrforum.com For example, a green synthesis of gallium oxide nanoparticles used rambutan peel extract as a complexing agent with gallium(III) nitrate hydrate as the gallium source. mrforum.com This indicates a trend towards using gallium nitrate within broader green chemistry frameworks.

Furthermore, reagent-free synthesis methods for creating nanomaterials on gallium-based substrates represent another facet of green chemistry. rsc.org The development of efficient, low-waste, and recyclable synthetic routes for gallium(III) nitrate itself, such as the high-pressure process, is a significant step toward more sustainable chemical manufacturing. atlantis-press.com

Elucidation of Crystal and Molecular Structure of Gallium Iii Nitrate 8 Hydrate

High-Resolution X-ray and Neutron Diffraction Studies of Hydrated Forms

A definitive, publicly available crystal structure of Gallium(III) nitrate (B79036) 8-hydrate determined by high-resolution single-crystal X-ray or neutron diffraction has not been identified in the current body of scientific literature. While the octahydrate is utilized as a starting material in various chemical syntheses, its detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates have not been reported. du.ac.irresearchgate.netijcm.irscispace.comnii.ac.jp

In contrast, the structure of the nonahydrate, Ga(H₂O)₆₃·3H₂O, has been elucidated through X-ray crystallography. researchgate.netwikipedia.org These studies reveal that the gallium(III) ion exists as a hexaaquagallium(III) complex, [Ga(H₂O)₆]³⁺, where the gallium atom is octahedrally coordinated to six water molecules. researchgate.net This complex is isostructural with other trivalent metal nitrate hydrates, such as those of aluminum, chromium, and iron. researchgate.net The primary coordination sphere of gallium in these hydrated salts is well-established through large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) studies on aqueous solutions, which consistently show a Ga-O bond distance of approximately 1.96 Å for the hexahydrated gallium(III) ion. nih.gov

While neutron diffraction provides highly accurate positions of hydrogen atoms, crucial for understanding hydrogen bonding networks, no specific neutron diffraction studies for Gallium(III) nitrate 8-hydrate have been found.

Structural Polymorphism and Phase Transitions in Gallium(III) Nitrate Hydrates

Information regarding structural polymorphism and phase transitions specifically for this compound is scarce. However, thermal decomposition studies of the nonahydrate, Ga(NO₃)₃·9H₂O, provide indirect evidence for the existence and role of the octahydrate as a key intermediate. researchgate.net

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the dehydration of the nonahydrate to form gallium oxide (Ga₂O₃) is a multi-step process. It is during this process that a stable hydrate (B1144303) with eight water molecules is believed to form before further decomposition. researchgate.net The anhydrous gallium nitrate is not formed as a stable intermediate; instead, the process involves coupled dehydration and decomposition steps. researchgate.net The decomposition pathway and the nature of the intermediates are dependent on factors such as the heating rate. researchgate.net

The thermal decomposition of gallium nitrate ultimately leads to the formation of various polymorphs of gallium oxide, with β-Ga₂O₃ being the most thermodynamically stable form. wikipedia.orgnih.gov

Advanced Spectroscopic Characterization (e.g., Raman, IR, NMR) for Structural Insights

Spectroscopic techniques have been instrumental in probing the structure of hydrated gallium nitrate in both solid and aqueous states.

Raman and Infrared (IR) Spectroscopy:

Raman and IR spectroscopy are powerful tools for investigating the coordination environment of the gallium ion and the nature of the nitrate ions and water molecules. In aqueous solutions of gallium nitrate, Raman spectra exhibit a strongly polarized band around 526 cm⁻¹, which is assigned to the ν₁(a₁g) symmetric stretching mode of the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. rsc.orgresearchgate.net Other modes for this ion, such as the ν₂(e_g) and ν₅(f₂g), are observed at approximately 430 cm⁻¹ and 328 cm⁻¹, respectively. rsc.org The corresponding infrared active mode, ν₃(f₁ᵤ), is found around 510 cm⁻¹. rsc.org

For the nitrate anion in aqueous solution, the vibrational modes are also well-characterized. The presence of both inner-sphere (where nitrate directly coordinates to gallium) and outer-sphere (where nitrate is in the second coordination shell) complexes can be inferred from shifts in the nitrate vibrational bands. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Gallium has two NMR active nuclei, ⁶⁹Ga and ⁷¹Ga, both of which are quadrupolar, leading to broad signals. huji.ac.il ⁷¹Ga is generally the preferred nucleus due to its higher sensitivity and narrower signals. huji.ac.il

Solid-state ⁷¹Ga NMR spectroscopy has been employed to characterize crystalline gallium compounds. grandinetti.org In aqueous solutions of gallium nitrate, ⁷¹Ga NMR studies have provided valuable information on the symmetry of the gallium environment and the dynamics of water and nitrate exchange. rsc.orgresearchgate.netrsc.orgrsc.org The chemical shift is sensitive to the coordination number and the nature of the ligands. For instance, in aqueous solutions at low pH, the ⁷¹Ga NMR signal is consistent with the presence of the octahedral [Ga(H₂O)₆]³⁺ species. rsc.org At higher pH values, tetrahedral species such as [Ga(OH)₄]⁻ are observed. rsc.org

Specific solid-state NMR data for this compound is not available in the reviewed literature.

Table of Spectroscopic Data for Hydrated Gallium(III) Nitrate

| Spectroscopic Technique | Species/Medium | Observed Peaks (cm⁻¹) | Assignment | Reference(s) |

| Raman Spectroscopy | [Ga(OH₂)₆]³⁺ (aq) | 526 | ν₁(a₁g) Ga-O stretch | rsc.orgresearchgate.net |

| 430 | ν₂(e_g) | rsc.org | ||

| 328 | ν₅(f₂g) | rsc.org | ||

| Infrared Spectroscopy | [Ga(OH₂)₆]³⁺ (aq) | 510 | ν₃(f₁ᵤ) | rsc.org |

Investigations into Hydration Sphere and Intermolecular Interactions

A detailed understanding of the hydration sphere and intermolecular interactions, particularly the hydrogen bonding network, within the crystal lattice of this compound is contingent upon the determination of its crystal structure. Without precise atomic coordinates from X-ray or neutron diffraction, any discussion remains speculative.

However, based on the known structure of the nonahydrate, Ga(H₂O)₆₃·3H₂O, we can infer the general features of the hydration and intermolecular interactions. researchgate.net In the nonahydrate, the primary hydration sphere consists of six water molecules tightly bound to the Ga³⁺ ion. researchgate.net The remaining three water molecules are lattice waters, not directly coordinated to the gallium ion. researchgate.net

The nitrate ions and both coordinated and lattice water molecules are involved in an extensive network of hydrogen bonds. researchgate.net These interactions are crucial for the stability of the crystal lattice. In aqueous solutions, LAXS and EXAFS studies have not only confirmed the first hydration sphere but also provided evidence for a second hydration sphere at a Ga···O distance of approximately 4.05 Å. nih.gov The strong polarizing effect of the Ga³⁺ ion leads to strong hydrogen bonds between the water molecules of the first and second hydration shells. researchgate.net

It is highly probable that a similar arrangement exists in the 8-hydrate, with a [Ga(H₂O)₆]³⁺ core and two lattice water molecules, all interconnected with the nitrate anions through a complex hydrogen-bonding network. However, the precise geometry and connectivity of these interactions can only be revealed through a full crystal structure determination.

Solution Chemistry and Coordination Dynamics of Gallium Iii Ions from Gallium Iii Nitrate 8 Hydrate

Speciation of Gallium(III) in Aqueous and Non-Aqueous Solvents

In aqueous solutions, the gallium(III) ion, derived from the dissolution of gallium(III) nitrate (B79036), exists predominantly as the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. rsc.orgresearchgate.net This octahedral complex is the primary species in acidic solutions (pH < 3). mdpi.com Raman spectroscopic studies have identified the characteristic vibrational modes of the [Ga(OH₂)₆]³⁺ cation in aqueous gallium perchlorate (B79767) and nitrate solutions. rsc.org Specifically, a polarized band at 526 cm⁻¹ is assigned to the symmetric Ga-O stretching mode (ν₁), confirming the octahedral coordination. rsc.orgresearchgate.net

In concentrated gallium(III) nitrate solutions, evidence suggests the formation of both inner-sphere and outer-sphere complexes with the nitrate anion. rsc.org The majority of gallium(III) exists as an outer-sphere ion pair, [Ga(OH₂)₆]³⁺·NO₃⁻, with a smaller fraction forming an inner-sphere complex, [Ga(OH₂)₅ONO₂]²⁺. rsc.org Upon dilution, the inner-sphere nitrato complex tends to dissociate. rsc.org Research has also indicated that in supersaturated and concentrated Ga(NO₃)₃ solutions, the predominant species can be the ion pair [Ga(H₂O)₆]NO₃²⁺, with a minor presence of the bound ion pair [Ga(H₂O)₅ONO₂]²⁺. mdpi.com

The speciation of gallium(III) is significantly different in non-aqueous solvents. In N,N-dimethylformamide (DMF), for instance, calorimetric and ⁷¹Ga NMR studies have shown that gallium(III) forms complexes with halide and thiocyanate (B1210189) ions. rsc.org With chloride and bromide, Ga(III) primarily forms [GaX(dmf)₅]²⁺ and the tetrahedral [GaX₄]⁻, with a notable absence of di- and tri-halogeno complexes. rsc.org This preference for the tetrahedral geometry in the presence of sufficient halide concentration is attributed to steric hindrance from the solvent molecules. rsc.org In dimethyl sulfoxide (B87167) (DMSO), Ga(III) has been shown to react with ligands like 5,7-dibromo-8-hydroxyquinoline. rsc.org The choice of solvent is crucial as it can influence the solubility of reactants and the stability of the resulting complexes. rsc.org

Complexation Equilibrium and Ligand Exchange Kinetics

The complexation of Ga(III) in solution is a dynamic process involving equilibrium and kinetic factors. The Ga³⁺ ion is considered a hard cation, forming its most stable complexes with hard ligands such as those containing oxygen and nitrogen donor atoms. rsc.orgnih.gov

The stability of Ga(III) complexes is quantified by stability constants (log β). For example, the complexation of Ga(III) with 2-hydroxynicotinic acid and 3-hydroxypicolinic acid has been studied, revealing the formation of [Ga(HL)ₙ]⁽³⁻ⁿ⁾⁺ complexes with high stability constants. ubc.ca Similarly, the thermodynamic stability constants for Ga(III) complexes with macrocyclic ligands like DOTA and its derivatives have been determined, showing very high values, which indicates the formation of extremely stable complexes. acs.org

Kinetic studies on the complexation of Ga(III) with various ligands, such as those derived from 1,4,7-triazacyclononane (B1209588) (TACN), have been performed to understand the speed of complex formation. rsc.org For instance, the complexation rates of certain TRAP chelators with Ga(III) were found to be rapid at low pH. rsc.org The dissociation kinetics of highly stable complexes, like Ga(DOTA), have also been investigated, revealing very slow dissociation rates, with half-lives on the order of days in acidic conditions. acs.orgresearchgate.net

Table 1: Stability Constants of Selected Gallium(III) Complexes

| Ligand (L) | Complex | log β | Conditions | Reference |

|---|---|---|---|---|

| 2-hydroxynicotinic acid (H₂nic) | [Ga(Hnic)]²⁺ | 6.78 | 25 °C, 1.0 M NaCl | ubc.ca |

| [Ga(Hnic)₂]⁺ | 12.43 | 25 °C, 0.16 M NaCl | ubc.ca | |

| [Ga(Hnic)₃] | 16.20 | 25 °C, 0.16 M NaCl | ubc.ca | |

| 3-hydroxypicolinic acid (H₂pic) | [Ga(Hpic)]²⁺ | 7.04 | 25 °C, 1.0 M NaCl | ubc.ca |

| [Ga(Hpic)₂]⁺ | 13.09 | 25 °C, 0.16 M NaCl | ubc.ca | |

| [Ga(Hpic)₃] | 17.74 | 25 °C, 0.16 M NaCl | ubc.ca | |

| DOTA | Ga(DOTA)⁻ | 26.05 | - | acs.orgresearchgate.net |

| DO3AM(Bu) | Ga(DO3AM(Bu)) | 24.64 | - | researchgate.net |

Interactive Data Table

Hydrolysis Behavior and Oligomerization Mechanisms of Aqueous Gallium(III)

The high charge density of the Ga³⁺ ion promotes the hydrolysis of the [Ga(H₂O)₆]³⁺ aqua ion, even in moderately acidic solutions. psu.eduresearchgate.net This process involves the deprotonation of coordinated water molecules to form a series of monomeric and eventually polymeric hydroxo and oxo-hydroxo species. The extent of hydrolysis is highly dependent on the pH of the solution.

At pH values above 2.5, the hydrolysis of Ga(III) becomes significant. psu.edu The first hydrolysis product is the monomeric species [Ga(OH)]²⁺, followed by [Ga(OH)₂]⁺ as the pH increases. mdpi.comrsc.org Potentiometric titrations have been used to determine the stability constants for these initial hydrolysis products at various ionic strengths. rsc.org

As the pH continues to rise, further deprotonation and condensation reactions lead to the formation of polynuclear or oligomeric species. psu.eduresearchgate.net There is evidence for the formation of various polycationic structures. psu.edu Under physiological conditions (pH ~7.4), the neutral hydroxide (B78521) Ga(OH)₃ can become the predominant species, and at higher pH, the tetrahedral gallate anion, [Ga(OH)₄]⁻, is formed. psu.eduresearchgate.netmsu.ru Studies have identified various polynuclear hydroxides, such as Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, and Ga₆(OH)₁₅³⁺, in solution. psu.eduresearchgate.net The formation of these oligomers is a complex process and can be influenced by factors such as Ga(III) concentration, temperature, and the presence of other coordinating anions. researchgate.net At slightly higher pH (around 2-3), some studies suggest the formation of large polyoxogallate structures, contradicting the previously proposed Ga₁₃ Keggin ion structures. researchgate.net

Table 2: Hydrolytic Species of Gallium(III) in Aqueous Solution

| pH Range | Dominant Species | Reference |

|---|---|---|

| < 2.5 | [Ga(H₂O)₆]³⁺ | mdpi.com |

| 2.5 - 4 | [Ga(OH)]²⁺, [Ga(OH)₂]⁺ | mdpi.comrsc.org |

| 4 - 8 | Ga(OH)₃, various polynuclear species | mdpi.compsu.edu |

| > 8 | [Ga(OH)₄]⁻ | psu.eduresearchgate.net |

Interactive Data Table

Gallium Iii Nitrate 8 Hydrate As a Precursor for Advanced Inorganic Materials

Precursor Role in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD)

Gallium(III) nitrate (B79036) hydrate (B1144303) is a key starting material for creating other gallium compounds, including precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). samaterials.comfishersci.at While not typically used directly in MOCVD/ALD processes due to its hydrated nature and low volatility, it is instrumental in synthesizing volatile organometallic gallium precursors. For instance, dimethylgallium isopropoxide (DMGIP), a non-pyrophoric liquid precursor for Ga2O3 thin films via MOCVD and ALD, can be synthesized from gallium-containing starting materials. colab.ws

MOCVD and ALD are pivotal techniques for growing high-quality thin films of gallium-containing materials like Gallium Nitride (GaN) and Gallium Arsenide (GaAs), which are fundamental to the semiconductor industry. samaterials.comazelis.commocvd-precursor-encyclopedia.de These methods allow for precise control over film thickness and composition at the atomic level. The development of new precursors, such as tris(1,3-diisopropyltriazenide)gallium(III), has enabled the deposition of high-quality epitaxial GaN films by ALD at lower temperatures. slu.seresearchgate.net

Table 1: Comparison of Deposition Techniques

| Feature | Metal-Organic Chemical Vapor Deposition (MOCVD) | Atomic Layer Deposition (ALD) |

| Principle | Chemical reactions of precursor gases on a heated substrate. | Sequential, self-limiting surface reactions. |

| Precursors | Volatile organometallic compounds (e.g., Triethylgallium, Trimethylgallium). azelis.com | Volatile precursors with self-limiting reactivity (e.g., Dimethylgallium isopropoxide, tris(1,3-diisopropyltriazenide)gallium(III)). colab.wsslu.seresearchgate.net |

| Temperature | Typically higher temperatures (800-1000 °C for GaN). researchgate.net | Lower temperatures possible, with specific windows (e.g., 280–300 °C for DMGIP). colab.ws |

| Growth Rate | Higher, dependent on precursor flow rates. | Lower, precisely controlled by the number of cycles. |

| Film Quality | Can produce high-quality epitaxial films. | Excellent conformality and thickness control, can produce high-quality epitaxial films. slu.seresearchgate.net |

Hydrothermal and Solvothermal Synthesis of Gallium-Based Nanostructures and Thin Films

Hydrothermal and solvothermal methods are versatile, solution-based techniques that utilize Gallium(III) nitrate as a precursor to synthesize a variety of gallium-based nanostructures and thin films. nih.gov These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures.

In hydrothermal synthesis, Gallium(III) nitrate solutions are used to produce gallium oxide hydroxide (B78521) (GaOOH) nanostructures, which can then be converted to different polymorphs of gallium oxide (Ga2O3), such as α-Ga2O3 and β-Ga2O3, through calcination. researchgate.netacs.orgacs.orgresearchgate.net The morphology of the final Ga2O3 nanostructures, including nanowires and nanorods, is influenced by the synthesis conditions and the initial morphology of the GaOOH precursor. nih.govresearchgate.netacs.org For example, single-crystalline GaOOH nanowires have been synthesized using gallium nitrate in the presence of a surfactant. researchgate.net

Solvothermal synthesis offers another route to produce gallium-based materials. For instance, GaN nanoparticles and nanorods have been synthesized via the in-situ formation and decomposition of a gallium azide (B81097) precursor in superheated toluene (B28343) or THF. acs.org This method allows for the production of nanoscale materials at relatively low temperatures. acs.org Additionally, solvothermal methods have been employed to synthesize Copper Indium Gallium Selenide (CIGS) thin films, where the ratio of indium to gallium precursors is a critical parameter for optimizing film properties. optica.org

Controlled Synthesis of Gallium Oxides, Nitrides, and Compound Semiconductors (e.g., GaN, GaAs)

Gallium(III) nitrate is a versatile precursor for the controlled synthesis of various gallium compounds, including oxides, nitrides, and other semiconductors.

Gallium Oxides (Ga₂O₃): Different polymorphs of Ga₂O₃ (α, β, γ, δ, and ε) can be synthesized from gallium nitrate through methods like controlled precipitation and subsequent calcination. nih.govmpg.de For example, α-Ga₂O₃ and β-Ga₂O₃ can be obtained by calcining α-GaOOH, which is precipitated from a gallium nitrate solution at a specific pH and temperature. mpg.de The γ-Ga₂O₃ polymorph can be produced by calcining a gallia gel synthesized under different conditions. mpg.de Hydrothermal and forced hydrolysis routes using gallium nitrate also yield various Ga₂O₃ nanostructures with controlled morphologies. nih.govresearchgate.netrsc.org

Gallium Nitride (GaN): GaN can be synthesized from Gallium(III) nitrate through several pathways. One approach involves the ammonothermal reduction nitridation of gallium oxide, which is itself derived from gallium nitrate. nih.gov Another method is the direct reaction of a gallium nitrate salt in flowing ammonia (B1221849) at elevated temperatures (500-1050 °C). researchgate.net In this process, the gallium nitrate first decomposes to γ-Ga₂O₃, which then converts to GaN. researchgate.net A simple method for synthesizing nanosized GaN particles involves reacting a mixture of gallium nitrate and aqueous ammonia solutions under an ammonia gas flow at 700-900 °C. researchgate.net Additionally, thermal plasma synthesis using gallium nitrate hydrate and melamine (B1676169) has been shown to produce GaN nanopowder. nih.gov

Gallium Arsenide (GaAs): While the direct synthesis of GaAs from gallium nitrate is not a common route, gallium nitrate is a precursor for producing high-purity gallium, which is a key reactant in GaAs synthesis. samaterials.com The synthesis of GaAs typically involves the direct reaction of elemental gallium and arsenic under a controlled arsenic overpressure to maintain stoichiometry. libretexts.org

Table 2: Synthesis Methods for Gallium Compounds from Gallium(III) Nitrate

| Compound | Synthesis Method | Key Parameters | Resulting Material |

| α-Ga₂O₃, β-Ga₂O₃ | Controlled Precipitation & Calcination | pH 6, T = 55 °С for precursor, calcination at 350 °C (α) and 700 °C (β). mpg.de | α- and β-phase Gallium Oxide. mpg.de |

| γ-Ga₂O₃ | Controlled Precipitation & Calcination | pH 4, T = 25 °С for precursor, calcination at 500 °C. mpg.de | γ-phase Gallium Oxide. mpg.de |

| GaN | Ammonolysis | Calcination of Ga(NO₃)₃·xH₂O in flowing ammonia at 800-1000 °C. researchgate.net | Gallium Nitride powders. researchgate.net |

| GaN | Thermal Plasma Synthesis | Gallium nitrate hydrate and melamine precursors. nih.gov | Gallium Nitride nanopowder. nih.gov |

Doping Strategies and Integration in Multifunctional Materials Research (e.g., ZnO nanorod arrays)

Gallium(III) nitrate is widely used as a doping agent to modify the properties of other materials, a key strategy in creating multifunctional materials. A prominent example is the doping of zinc oxide (ZnO) nanostructures.

Highly oriented gallium-doped ZnO (GZO) nanorod arrays can be prepared via a low-temperature hydrothermal method or in an aqueous solution containing zinc nitrate, hexamethylenetetramine, and gallium nitrate hydrate. nih.govmdpi.com The addition of gallium nitrate as a dopant precursor significantly influences the morphology, density, and optical properties of the ZnO nanorods. nih.govcsic.esaip.org

Research has shown that increasing the gallium doping level can improve the luminescence quality of ZnO nanorods and cause a redshift in the ultraviolet (UV) emission peak. nih.gov The morphology of the ZnO nanostructures is also highly dependent on the concentration of gallium nitrate, with selective adsorption of gallium species on certain crystal planes inhibiting growth in specific directions. csic.es This allows for the tuning of the material's properties for various applications. For instance, Ga-doped ZnO nanorods have been investigated for use in ultraviolet photodetectors. mdpi.com

Table 3: Effect of Gallium Doping on ZnO Nanorods

| Property | Observation with Gallium Doping | Reference |

| Morphology | Sensitive to gallium nitrate concentration; can change from nanorods to nanosheets. | nih.govmdpi.comcsic.es |

| Optical Properties | Improved luminescence quality, redshift of UV emission peak. | nih.gov |

| Electrical Properties | Can lead to lower resistivity, indicating successful doping. | aip.org |

| Crystallinity | Can be reduced due to lattice distortions from Ga incorporation. | mdpi.com |

Catalytic Science and Mechanistic Research Involving Gallium Iii Nitrate 8 Hydrate

Gallium(III) Nitrate (B79036) as a Lewis Acid Catalyst in Organic Reactions

Gallium(III) nitrate, often in its hydrated form, serves as a potent Lewis acid catalyst in a variety of organic transformations. The gallium(III) ion (Ga³⁺), with its high charge density and empty p-orbitals, can effectively accept electron pairs from organic substrates, thereby activating them towards nucleophilic attack or rearrangement. This Lewis acidity is central to its catalytic activity.

Research has demonstrated the utility of gallium(III) nitrate in promoting reactions such as Friedel-Crafts acylations and alkylations. For instance, gallium(III) nitrate supported on mesoporous silica (B1680970) has been employed in Friedel-Crafts-type acylation reactions. tandfonline.com Similarly, its use in Friedel-Crafts-type alkylation reactions has been explored with gallium(III) nitrate impregnated over zeolite beta. tandfonline.com The catalytic prowess of gallium compounds, including gallium(III) nitrate, extends to their use as catalysts for the oxidation of olefins with hydrogen peroxide in solution. researchgate.net

While gallium halides and triflates have been more extensively studied, gallium(III) nitrate presents a viable and often more environmentally benign alternative. researchgate.netnih.gov Its catalytic activity is also observed in the epoxidation of alkenes, where cationic gallium(III) species, which can be formed from salts like gallium(III) nitrate in solution, tend to exhibit enhanced reactivity. acs.orgacs.org

The following table summarizes some organic reactions catalyzed by gallium(III) nitrate:

| Reaction Type | Substrates | Catalyst System | Noteworthy Aspects |

| Friedel-Crafts Acylation | Aromatics, Acylating agents | Ga(NO₃)₃ on mesoporous silica | Heterogeneous catalysis enabling easier catalyst recovery. tandfonline.com |

| Friedel-Crafts Alkylation | Aromatics, Alkylating agents | Ga(NO₃)₃ on zeolite beta | Shape-selective catalysis due to zeolite support. tandfonline.com |

| Olefin Oxidation | Alkenes, H₂O₂ | Gallium(III) nitrate in solution | Homogeneous catalysis for epoxidation. researchgate.net |

| Alkene Epoxidation | Alkenes, Peracetic acid | Cationic Ga(III) species | Faster reactions at milder temperatures compared to some other catalysts. acs.orgacs.org |

Exploration of Heterogeneous and Homogeneous Catalytic Systems

Gallium(III) nitrate has been successfully utilized in both heterogeneous and homogeneous catalytic systems, offering flexibility in process design and catalyst-product separation.

Homogeneous Catalysis: In solution, gallium(III) nitrate can act as a homogeneous catalyst. For example, it has been used to catalyze the oxidation of olefins with hydrogen peroxide. researchgate.net The dissolution of gallium(III) nitrate in a reaction medium allows for the formation of catalytically active solvated gallium(III) ions that can readily interact with substrates. A study on the epoxidation of alkenes highlighted that a simple gallium(III) complex can serve as a homogeneous catalyst, achieving high selectivity under mild conditions. acs.org The use of gallium(III) compounds in homogeneous catalysis for reactions like the cycloisomerization of 1,6-enynes has also been investigated, showcasing the versatility of gallium-based catalysts. tandfonline.com

Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, a significant focus has been on the development of heterogeneous catalysts incorporating gallium. Gallium(III) nitrate is a common precursor for preparing these materials. Methods include:

Impregnation: This technique involves depositing a solution of gallium(III) nitrate onto a high-surface-area support, followed by drying and calcination. Supports like mesoporous silica and zeolites (e.g., ZSM-5, zeolite beta) have been successfully employed. tandfonline.comresearchgate.net For instance, gallium(III) nitrate supported on mesoporous silica is effective for Friedel-Crafts-type acylation reactions. tandfonline.com

Ion-Exchange: In this method, the support material is treated with a gallium(III) nitrate solution to exchange existing cations with Ga³⁺ ions.

Hydrothermal Synthesis: Gallium(III) nitrate can be directly incorporated into the framework of molecular sieves like MCM-41 during their synthesis. bohrium.comacs.orgresearchgate.net This leads to the formation of gallium-containing materials with well-defined structures and active sites.

The resulting heterogeneous catalysts often exhibit enhanced stability and allow for continuous flow processes, which are advantageous for industrial applications. The choice between a homogeneous and heterogeneous system depends on the specific reaction, desired selectivity, and practical considerations for catalyst separation and recycling.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Understanding the reaction mechanism is crucial for optimizing catalytic performance. Kinetic and spectroscopic studies are invaluable tools for elucidating the role of gallium(III) nitrate in catalytic cycles.

Spectroscopic Studies: Various spectroscopic techniques are employed to characterize the catalyst and reaction intermediates:

Raman Spectroscopy: This technique has been used to study the hydration of gallium(III) in aqueous nitrate solutions. researchgate.netrsc.org It can identify the species present in solution, such as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, and its interactions with nitrate ions. rsc.org Studies have shown that in concentrated gallium nitrate solutions, outer-sphere ion pairs are formed, and a small fraction may exist as inner-sphere complexes. rsc.org

Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly powerful for studying surface species on heterogeneous catalysts. For instance, in the selective catalytic reduction (SCR) of NO by propane (B168953) over Ga₂O₃/Al₂O₃ (which can be prepared from gallium nitrate), IR spectroscopy helped identify surface carboxylate and nitrate species as key intermediates. acs.org It has also been used to study the interaction of gallium with functional groups in organic complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁷¹Ga NMR is a sensitive probe for the coordination environment of gallium. It can distinguish between different gallium species in solution and on catalyst surfaces. researchgate.netrsc.org For example, it has been used to detect the formation of stable gallium(III) sulfato complexes in solution. rsc.org In the study of gallium-containing MCM-41, ⁷¹Ga MAS NMR is used to monitor the coordination of gallium atoms within the silica framework. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and oxidation states of the catalyst surface. However, differentiating between various gallium species using XPS can be challenging due to similar binding energies. chemrxiv.org

Through the combination of these techniques, a detailed picture of the reaction mechanism at the molecular level can be constructed, from the initial interaction of the gallium catalyst with the reactants to the final product formation and catalyst regeneration.

Design and Characterization of Gallium-Containing Catalytic Materials (e.g., Ga-MCM-41)

Gallium-containing mesoporous materials, particularly Ga-MCM-41, have garnered significant interest as catalysts due to their high surface area, uniform pore structure, and the presence of both Brønsted and Lewis acid sites. acs.org Gallium(III) nitrate 8-hydrate is a commonly used gallium source for the synthesis of these materials.

Synthesis of Ga-MCM-41: The synthesis of Ga-MCM-41 typically involves the hydrothermal treatment of a gel containing a silica source (e.g., tetraethyl orthosilicate (B98303) or fumed silica), a gallium source (gallium(III) nitrate), a surfactant template (e.g., cetyltrimethylammonium bromide), and a mineralizer (e.g., sodium hydroxide (B78521) or ammonia). acs.orgresearchgate.net The molar composition of the gel, pH, temperature, and crystallization time are critical parameters that influence the final properties of the material. bohrium.comacs.org For instance, the quality of Ga-MCM-41 has been found to be highly sensitive to the pH of the synthesis gel, with optimal results often obtained at a pH of 11.0. bohrium.comacs.org After synthesis, the template is removed by calcination to open up the porous network.

Characterization of Ga-MCM-41: A comprehensive suite of characterization techniques is employed to understand the structural and chemical properties of Ga-MCM-41:

| Characterization Technique | Information Obtained | Key Findings for Ga-MCM-41 |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and unit cell parameters. | Confirms the hexagonal MCM-41 structure. bohrium.comacs.org The unit cell parameter can decrease with increasing gallium content. bohrium.comacs.org |

| Nitrogen Adsorption-Desorption | Surface area (BET), pore volume, and pore size distribution. | Demonstrates high mesoporosity and surface areas, which can exceed 500 m²/g. researchgate.netresearchgate.net |

| Transmission Electron Microscopy (TEM) | Morphology, particle size, and visualization of the porous structure. | Confirms the ordered hexagonal array of mesopores. bohrium.comacs.org |

| Scanning Electron Microscopy (SEM) | Particle morphology and size distribution. | Provides information on the overall morphology of the catalyst particles. researchgate.netresearchgate.net |

| ⁷¹Ga Magic Angle Spinning (MAS) NMR | Coordination state of gallium (e.g., tetrahedral, octahedral). | Shows that in as-synthesized samples, gallium is typically tetrahedrally coordinated and incorporated into the MCM-41 framework. bohrium.comacs.orgacs.org Calcination can sometimes lead to the expulsion of some gallium from the framework, especially at lower Si/Ga ratios. bohrium.comacs.org |

| ²⁹Si MAS NMR | Local environment of silicon atoms. | Supports the conclusions drawn from ⁷¹Ga NMR regarding the incorporation of gallium into the silicate (B1173343) framework. bohrium.comacs.org |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Surface acidity (Brønsted and Lewis sites) using probe molecules like pyridine. | Allows for the quantification and differentiation of Brønsted and Lewis acid sites, which are crucial for catalytic activity. researchgate.net |

| Elemental Analysis | Overall elemental composition (Si/Ga ratio). | Confirms the incorporation of gallium into the material. bohrium.comacs.org |

The catalytic activity of Ga-MCM-41 is closely linked to its physicochemical properties. For example, the introduction of gallium into the MCM-41 framework generates acid sites that are active in various reactions, such as the isomerization of α-pinene and the aromatization of n-hexane. acs.orgresearchgate.net The accessibility of these active sites is facilitated by the high surface area and large pores of the MCM-41 structure. acs.org

Computational Chemistry and Theoretical Modeling of Gallium Iii Nitrate 8 Hydrate Systems

Quantum Mechanical Studies of Electronic Structure and Chemical Bonding

Quantum mechanical (QM) calculations, particularly ab initio molecular orbital methods, are fundamental to understanding the electronic structure and chemical bonding in Gallium(III) nitrate (B79036) 8-hydrate. These studies typically focus on the central hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, which is the primary coordination complex both in the solid state and in aqueous solutions. researchgate.netresearchgate.net

Research has employed methods like the Hartree-Fock (HF) theory to model gallium(III) water clusters of varying sizes, such as [Ga(OH₂)ₙ]³⁺. researchgate.net A significant model includes a cluster with two full hydration spheres, [Ga(OH₂)₁₈]³⁺, where six water molecules form the inner coordination sphere and twelve form the second sphere. researchgate.netresearchgate.net These calculations are crucial for interpreting experimental data, such as vibrational spectra. For instance, the calculated symmetric Ga-O stretching mode (ν₁) for the [Ga(OH₂)₁₈]³⁺ cluster shows excellent agreement with frequencies observed in Raman spectroscopy of aqueous gallium nitrate solutions, validating the theoretical model. researchgate.net

Density Functional Theory (DFT) Applications to Molecular and Crystal Systems

Density Functional Theory (DFT) has become a primary computational tool for studying systems like Gallium(III) nitrate 8-hydrate due to its balance of computational cost and accuracy. nih.gov DFT is widely applied to optimize molecular geometries, predict vibrational frequencies, and determine the electronic properties of both individual molecular units and the extended crystal lattice. nih.govacs.org

In the context of Gallium(III) nitrate, DFT calculations have been used to investigate the structure and stability of various hydrated gallium complexes. researchgate.netnih.gov These studies confirm that the Ga³⁺ ion prefers an octahedral coordination environment with six water molecules. researchgate.net DFT is also instrumental in analyzing vibrational spectra. By calculating the theoretical vibrational modes and their frequencies, researchers can make precise assignments to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net

DFT calculations on the [Ga(OH₂)₁₈]³⁺ cluster, which models the hydrated ion in solution, have successfully reproduced experimental vibrational frequencies, as shown in the table below. This agreement underscores the predictive power of DFT in describing the molecular properties of this system.

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) (HF/6-31G*) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| ν₁ (Ga-O stretch) | a₁g | 524 | 526 |

| ν₂ (O-Ga-O bend) | e_g | - | 430 |

| ν₅ (O-Ga-O bend) | f₂g | - | 328 |

| ν₃ (Ga-O stretch) | f₁u | - | 510 (IR) |

Molecular Dynamics Simulations of Solution-Phase Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of Gallium(III) nitrate in aqueous solutions. These simulations model the motions of atoms and molecules over time, providing a dynamic picture of processes like ion hydration, ligand exchange, and transport properties.

MD studies of the hydrated Ga³⁺ ion have provided detailed insights into its hydration structure. dntb.gov.uaresearchgate.net The simulations confirm a stable first hydration shell containing six water molecules in a distorted octahedral arrangement. dntb.gov.ua A more loosely bound second hydration shell is also observed. Key findings from MD simulations include the average residence time of water molecules in the first hydration shell, which indicates the lability of the ligands. This information is crucial for understanding the kinetics of reactions involving the hydrated gallium ion.

While studies focusing specifically on the interfacial phenomena of this compound are less common, the principles of MD are well-suited for such investigations. MD can be used to model the interface between a crystal surface and an aqueous solution or the air-water interface of a gallium nitrate solution. Such simulations could predict properties like surface tension and the orientation of ions and water molecules at the interface, which are important in processes like crystallization and dissolution.

Prediction of Reactivity and Thermodynamic Properties

Theoretical methods are invaluable for predicting the reactivity and thermodynamic properties of this compound. Quantum mechanical and DFT calculations can be used to determine key thermodynamic quantities that govern the stability and reactions of the compound.

One of the most important properties calculated is the hydration enthalpy of the Ga³⁺ ion. Theoretical calculations, often employing thermodynamic cycles and cluster models, can predict the energy released when the gaseous ion is dissolved in water. Ab initio calculations for the [Ga(OH₂)₁₈]³⁺ cluster have been used to compute a theoretical binding enthalpy, which, while slightly underestimating the experimental value, provides a strong theoretical basis for the high stability of the hydrated ion. researchgate.net

Computational models are also used to study the thermal decomposition of gallium nitrate hydrate (B1144303). researchgate.net By simulating the effects of increasing temperature, these models can predict the reaction pathways, identify stable intermediates, and determine the final products. For example, thermogravimetric analysis coupled with computational modeling suggests that the decomposition does not proceed directly to anhydrous gallium nitrate but involves the formation of intermediate species like Ga(OH)₂(NO₃) before ultimately yielding gallium oxide (Ga₂O₃). researchgate.net

| Property | Computational Method | Significance |

|---|---|---|

| Single Ion Hydration Enthalpy | Ab initio calculations (HF) | Quantifies the stability of the Ga³⁺ ion in aqueous solution. |

| Incremental Binding Enthalpy | Ab initio calculations (HF, MP2) | Describes the stepwise energy change as water molecules coordinate to the Ga³⁺ ion. researchgate.net |

| Decomposition Pathway | Thermogravimetric Modeling | Predicts intermediate compounds formed during thermal decomposition. researchgate.net |

Biological Research Perspectives and Mechanistic Studies of Gallium Iii Bioactivity

Investigations into Gallium(III) Interaction with Microbial Systems in Model Environments

Gallium(III) nitrate (B79036) 8-hydrate has been the subject of numerous investigations to understand its interactions with various microbial systems in controlled laboratory settings. These studies often utilize model organisms to represent different classes of bacteria, including both Gram-negative and Gram-positive species. Research has demonstrated that gallium(III) ions can act as iron mimics within bacterial cells, leading to the disruption of critical iron-dependent processes. researchgate.netnih.govresearchgate.net This interference inhibits bacterial growth and virulence. researchgate.netnih.gov

In studies involving Pseudomonas aeruginosa, a significant opportunistic human pathogen, gallium(III) nitrate has been shown to be effective. researchgate.net Research on Pseudomonas fluorescens ATCC 13525, a model for Gram-negative bacteria, revealed that gallium(III) nitrate hydrate (B1144303) has significant antimicrobial effects, particularly at concentrations of 250 ppm and higher. nih.gov Another study highlighted that gallium(III) nitrate exhibits a more potent antibacterial effect on aerobic bacteria compared to anaerobic bacteria, suggesting a role for reactive oxygen species in its mechanism. mdpi.com

Investigations into Gram-positive bacteria have also been conducted. For instance, research on Staphylococcus aureus has shown that gallium nitrate can inhibit the growth of both planktonic (free-floating) and sessile (biofilm-embedded) cells. researchgate.net The inhibitory concentration (IC50) against S. aureus was determined to be 1.40 µM. researchgate.net Furthermore, studies using Lactiplantibacillus plantarum subsp. plantarum DSM 20174 as a model Gram-positive strain have contributed to the understanding of the antimicrobial effects of gallium compounds. nih.gov

The interaction of gallium(III) with microbial systems is also influenced by the chemical environment. For example, the pH of the surrounding medium can affect the speciation of gallium(III) and its interaction with bacterial components. nih.gov The presence of bacterial iron-chelating molecules, known as siderophores, plays a crucial role in gallium uptake. nih.govnih.gov

Table 1: Effects of Gallium(III) Nitrate on Various Microbial Systems

| Microbial System | Model Type | Key Findings |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative bacterium | Gallium(III) nitrate inhibits growth and biofilm formation. researchgate.netmdpi.com |

| Pseudomonas fluorescens | Gram-negative bacterium | Significant antimicrobial effects observed at concentrations of 250 ppm and higher. nih.gov |

| Staphylococcus aureus | Gram-positive bacterium | Inhibits growth of both planktonic and sessile cells; IC50 of 1.40 µM. researchgate.net |

| Lactiplantibacillus plantarum | Gram-positive bacterium | Used as a model to study the antimicrobial effects of gallium compounds. nih.gov |

| Aerobic vs. Anaerobic Bacteria | General | Gallium(III) nitrate is more effective against aerobic bacteria. mdpi.com |

Elucidation of Molecular Mechanisms of Gallium(III) Action in Biological Models (e.g., iron mimicry in bacteria)

The primary molecular mechanism underlying the antimicrobial activity of gallium(III) is its ability to act as an iron mimic. researchgate.netmdpi.comnih.gov Due to the similarities in ionic radius and coordination chemistry between gallium(III) (Ga³⁺) and ferric iron (Fe³⁺), bacteria are often unable to distinguish between the two ions. mdpi.comresearchgate.net This leads to a "Trojan horse" strategy, where gallium is taken up by bacteria through their iron acquisition systems. researchgate.netnih.gov

Once inside the bacterial cell, gallium(III) disrupts iron-dependent metabolic processes. researchgate.netmdpi.com Unlike iron, gallium is redox-inactive, meaning it cannot be reduced from the +3 to the +2 oxidation state under physiological conditions. mdpi.com This inability to cycle between oxidation states is critical, as many iron-dependent enzymes rely on this redox activity to function. By substituting for iron in these enzymes, gallium(III) renders them inactive. researchgate.netmdpi.com

Key cellular processes targeted by gallium(III) include:

DNA Synthesis: Gallium(III) can inhibit ribonucleotide reductase (RNR), an iron-dependent enzyme essential for DNA synthesis and repair. researchgate.netmdpi.comnih.gov Studies have shown that gallium nitrate can inhibit P. aeruginosa RNR by up to approximately 40%. mdpi.comnih.gov

Respiration: Gallium(III) can interfere with the electron transport chain by replacing iron in iron-sulfur clusters and cytochromes, thereby disrupting cellular respiration. researchgate.netnih.govresearchgate.net

Oxidative Stress Defense: Some studies suggest that gallium(III) can inhibit antioxidant enzymes like superoxide (B77818) dismutase (SOD), leading to an accumulation of reactive oxygen species (ROS) within the bacteria. mdpi.com However, other research indicates that gallium nitrate did not significantly affect ROS levels in P. aeruginosa. nih.gov

Bacteria have developed sophisticated systems for acquiring iron, such as the secretion of siderophores, which are high-affinity iron chelators. nih.govnih.gov Gallium(III) can bind to these siderophores and be transported into the cell. mdpi.comnih.gov This makes it difficult for bacteria to develop resistance to gallium without compromising their essential iron uptake mechanisms. researchgate.netnih.govmdpi.com

Table 2: Comparison of Gallium(III) and Iron(III) Properties

| Property | Gallium(III) (Ga³⁺) | Iron(III) (Fe³⁺) |

|---|---|---|

| Ionic Radius (Octahedral) | 0.62 Å | 0.645 Å |

| Ionic Radius (Tetrahedral) | 0.47 Å | 0.49 Å |

| Redox Activity | Inactive | Readily reduced to Fe²⁺ |

Research on Anti-Biofilm Formation in Model Biological Systems

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. Bacteria within biofilms exhibit increased resistance to antimicrobial agents and host immune responses. nih.gov Gallium(III) nitrate has demonstrated significant activity in preventing the formation of biofilms and disrupting established ones. researchgate.netresearchgate.net

In studies on P. aeruginosa, gallium compounds have been shown to effectively inhibit biofilm formation. researchgate.net This is particularly relevant as P. aeruginosa is a notorious biofilm-forming pathogen. The mechanism of anti-biofilm activity is linked to the disruption of iron metabolism, which is crucial for biofilm development. dntb.gov.ua

Research on S. aureus has also yielded promising results. Scanning electron microscopy has revealed that gallium nitrate concentrations above 90 µM can completely inhibit biofilm formation by S. aureus on titanium surfaces, which are commonly used in medical implants. researchgate.net This suggests a potential application in preventing implant-associated infections. researchgate.net

Furthermore, gallium(III) nitrate has been investigated in combination with other antimicrobial agents to enhance their efficacy against biofilms. acs.org For example, pretreatment with gallium nitrate was found to reduce the high vancomycin (B549263) tolerance of mature methicillin-resistant S. aureus (MRSA) biofilms. acs.org This combination therapy led to a significant decrease in biofilm biomass. acs.org

Studies on P. fluorescens have also highlighted the promising anti-biofilm effects of gallium(III) nitrate hydrate. nih.gov The ability of gallium to interfere with biofilm formation across different bacterial species underscores its potential as a broad-spectrum anti-biofilm agent.

Table 3: Summary of Gallium(III) Nitrate's Anti-Biofilm Activity

| Organism | Key Findings |

|---|---|

| Pseudomonas aeruginosa | Effectively inhibits biofilm formation by interfering with iron metabolism. researchgate.netdntb.gov.ua |

| Staphylococcus aureus | Concentrations above 90 µM completely inhibited biofilm formation on titanium surfaces. researchgate.net |

| Methicillin-resistant S. aureus (MRSA) | Pretreatment with gallium nitrate reduced the vancomycin tolerance of mature biofilms. acs.org |

| Pseudomonas fluorescens | Demonstrates promising anti-biofilm effects. nih.gov |

Advanced Analytical Methodologies for Gallium Iii Nitrate 8 Hydrate Research

Spectroscopic Techniques for In-Situ Monitoring of Reactions and Transformations

Spectroscopic methods are indispensable for the real-time, in-situ observation of Gallium(III) nitrate (B79036) in solution, offering insights into its hydration, complex formation, and transformations without disturbing the system.

Raman and Infrared (IR) spectroscopy are powerful tools for studying the interactions of gallium ions with water and nitrate ions. In aqueous solutions of gallium(III) nitrate, the hexaaquagallium(III) ion, [Ga(OH2)6]3+, is the dominant species. researchgate.netrsc.org Raman spectra show characteristic modes for this ion, including a strongly polarized band around 526 cm⁻¹ assigned to the symmetric Ga-O stretch (ν1). researchgate.netrsc.org The presence of nitrate ions can lead to the formation of different types of ion pairs. In concentrated solutions, evidence suggests the coexistence of an outer-sphere ion pair, [Ga(OH2)6]3+·NO3-, and a small fraction of an inner-sphere complex, [Ga(OH2)5ONO2]2+. researchgate.netrsc.org This inner-sphere complex is considered thermodynamically weak and dissociates upon dilution. researchgate.netrsc.org The effect of solute concentration on Raman and IR bands can be systematically recorded to understand these equilibria. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷¹Ga NMR, provides complementary information on the coordination environment of the gallium(III) ion. researchgate.netresearchgate.net Changes in the chemical shift and line width of the ⁷¹Ga NMR signal can indicate the formation of different gallium species in solution, such as sulfato complexes when sulfate (B86663) ions are present. researchgate.netrsc.org

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES), is used to probe the oxidation state and coordination geometry of gallium in various materials. For instance, XANES spectra can be collected while heating gallium nitrate-impregnated zeolites in hydrogen to monitor the reduction of Ga(III) species, a key step in catalyst activation. osti.gov

Fourier Transform Infrared Spectroscopy (FTIR) is another valuable technique for monitoring the formation of gallium complexes. Studies on the interaction between gallium(III) nitrate and chitosan, a biopolymer, have used FTIR to indicate the chelation of Ga(III) by observing shifts and changes in the absorbance of key spectral bands of the polymer. mdpi.com

Table 1: Key Spectroscopic Bands for Gallium(III) Species in Aqueous Solution Data sourced from Raman spectroscopy studies. researchgate.netrsc.org

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| [Ga(OH2)6]3+ | ν1(a1g) | 526 | Strongly polarized, symmetric Ga-O stretch |

| [Ga(OH2)6]3+ | ν2(eg) | 430 | Depolarized |

| [Ga(OH2)6]3+ | ν5(f2g) | 328 | Depolarized |

| NO3- (free) | ν1(a1') | ~1047 | Symmetric N-O stretch |

| Inner-sphere complex | ν4(e') | ~740 | Component indicating discrete nitrato-complex |

Chromatographic and Separation Techniques for Purity Assessment and Speciation

Chromatographic methods are essential for separating gallium from complex matrices and for assessing the purity of Gallium(III) nitrate 8-hydrate. These techniques are also applied to study the distribution of different gallium species (speciation).

High-Performance Ion Chromatography (HPIC) has been developed for the direct separation and determination of gallium in various samples. ekb.eg One method utilizes a mixed ion exchanger with a guard column (IonPac CG5A) and an analytical separator column (IonPac CS5A), which has both anion- and cation-exchange mechanisms. ekb.eg The separation is typically achieved using an isocratic elution with an eluent like pyridine-(2,6)-dicarboxylic acid (PDCA). ekb.eg The chromatographic conditions, including eluent concentration, pH, and flow rate, are optimized to achieve the best separation. For example, increasing the PDCA concentration from 5.5 to 8 mM was found to improve the separation and quantification of Ga(III). ekb.eg

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for analyzing gallium-containing radiopharmaceuticals. For instance, the radiochemical purity of ⁶⁸Ga-DOTATATE, a compound used in medical imaging, is determined by HPLC, where the Ga-68-DOTATATE peak is well-resolved with a specific retention time (e.g., 5.5 minutes under certain conditions). researchgate.net

Solvent extraction provides a rapid method for separating gallium from interfering elements. A classic example involves the extraction of gallium(III) into methyl isobutyl ketone from hydrochloric acid solutions, which can be used to separate it from an iron/aluminium matrix prior to analysis. nih.gov Ion exchange methods are also employed for the quantitative separation of trace elements from a high-purity gallium matrix, which involves dissolving the sample and using an anion exchanger to preconcentrate the analytes. researchgate.net

Table 2: Optimized HPIC Conditions for Gallium(III) Determination Data based on a study for gallium determination in geological samples. ekb.eg

| Parameter | Optimized Value |

| Eluent | Pyridine-(2,6)-dicarboxylic acid (PDCA) |

| Eluent Concentration | 8 mM |

| Eluent pH | 4.0 |

| Mobile Phase Flow Rate | 0.7 mL/min |

| Post-column Reagent Flow Rate | 0.5 mL/min |

| Detection Limit | ~0.03 ppm (for 50μL injection) |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a sensitive detection method, offer enhanced capabilities for the comprehensive characterization of materials containing Gallium(III) nitrate.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) has been used to study the thermal decomposition of gallium nitrate hydrate (B1144303). This technique provides simultaneous information on mass loss (TGA) and the identity of the evolved gases (MS), allowing for the proposal of detailed decomposition schemes. researchgate.net

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful solid sampling technique used for direct, highly sensitive trace element analysis. While not applied directly to gallium nitrate in the provided sources, its use in determining the trace element composition (including gallium) in geological minerals like quartz demonstrates its capability for spatially resolved chemical analysis. mdpi.com

Chromatography-Mass Spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a cornerstone of modern analytical chemistry. Its application has been noted in analyzing metabolites from bacteria treated with gallium complexes, showcasing its utility in tracking the biochemical pathways affected by gallium. researchgate.net This highlights the potential for using such techniques to analyze complex reaction mixtures involving Gallium(III) nitrate.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is another detection method that can be coupled with separation techniques. It is frequently used for the analysis of trace constituents in high-purity gallium, though challenges such as signal suppression due to the gallium matrix must be addressed. nih.gov

Isotopic Studies and Trace Analysis in Research Matrices

Isotopic studies and the analysis of trace impurities are critical in various applications of gallium, from nuclear medicine to high-purity materials science.

Gallium(III) nitrate serves as a precursor for radioactive isotopes of gallium, such as Gallium-67 (⁶⁷Ga), which is used in nuclear medicine for diagnostic imaging. samaterials.com The synthesis and quality control of these radiolabeled compounds involve precise analytical measurements.

The determination of trace impurities in high-purity gallium metal, for which gallium nitrate is a key precursor, is a significant analytical challenge. Techniques like High-Resolution Glow Discharge Mass Spectrometry (GDMS) and High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS) are employed for this purpose. researchgate.netresearchgate.net These methods allow for the simultaneous multi-element trace analysis of solids. researchgate.net However, the gallium matrix can cause severe signal suppression for many trace elements, necessitating matrix removal or the use of specific modifiers and optimization techniques to ensure accurate quantification. nih.gov

Neutron Activation Analysis (NAA) is another technique for the direct analysis of gallium metal. It is particularly useful for elements that provide good sensitivity through long-lived isotopes and is virtually free from process blanks, although it requires careful sample configuration during irradiation. nih.gov

Table 3: Comparison of Techniques for Trace Analysis in Gallium Matrices Based on findings from multiple research articles. researchgate.netnih.govresearchgate.net

| Technique | Advantages | Challenges / Considerations |

| HR-ICP-MS | High sensitivity, multi-element capability. | Spectral interferences and matrix effects can occur. researchgate.net |

| GDMS | Valuable for simultaneous multi-element trace analysis of solids. researchgate.net | Requires careful sample preparation to avoid impurity segregations. researchgate.net |

| NAA | Virtually free from process blanks, good for specific elements. nih.gov | Limited to elements with good sensitivity via long-lived isotopes; potential for flux perturbation. nih.gov |

| GFAAS | Direct analysis of some elements at >1 ppm is possible. | Severe signal suppression for many trace elements in the presence of even small amounts of gallium. nih.gov |

Future Directions and Interdisciplinary Research Opportunities

Integration with Nanoscience and Supramolecular Chemistry

The utility of Gallium(III) nitrate (B79036) 8-hydrate as a precursor is a cornerstone of its application in nanoscience. It serves as a fundamental building block for a variety of gallium-based nanomaterials, including gallium oxide (Ga₂O₃) and gallium nitride (GaN), which are critical in optoelectronics and high-power electronics. dtic.milsamaterials.com Research has demonstrated its use in thermal plasma processes to synthesize crystalline GaN nanopowders, highlighting it as an economical and effective raw material. mdpi.com Furthermore, its role extends to the creation of doped nanomaterials, such as in the preparation of ZnO nanorod arrays where the addition of gallium can enhance their luminescence qualities. google.com

A significant area of future growth is the use of gallium nitrate in supramolecular chemistry, particularly in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. Gallium-based MOFs are gaining attention for their unique properties and potential applications. nih.govresearchgate.net For instance, the gallium-based MOF MIL-68(Ga) has been synthesized using gallium nitrate and terephthalic acid (BDC) in a solvothermal reaction. nih.gov These gallium MOFs exhibit potential for applications ranging from gas storage and separation to catalysis and even as advanced antimicrobial agents. nih.govacs.orgrsc.org The precise control over the structure and function of these frameworks opens up new avenues for designing "smart" materials with tailored properties.

Applications of Gallium(III) Nitrate in Nanoscience & Supramolecular Chemistry

| Field | Application | Resulting Material/Structure | Significance |

|---|---|---|---|

| Nanoscience | Precursor for Nanoparticle Synthesis | Gallium Nitride (GaN) Nanopowder | Used in LEDs, high-power electronics, and optoelectronics. mdpi.comwikipedia.org |

| Nanoscience | Precursor for Nanostructure Synthesis | Gallium Oxide (Ga₂O₃) Microrods | Morphology can be tuned by precursor concentration for applications in gas sensing and photocatalysis. researchgate.net |